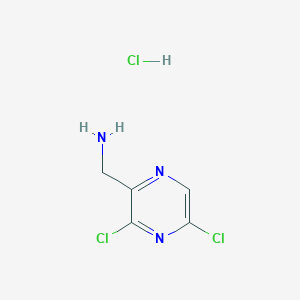![molecular formula C15H22BFO2 B6169025 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2098216-18-1](/img/no-structure.png)
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FTP-DTB) is a synthetic compound that is commonly used in scientific research and laboratory experiments. It is a boron-containing compound that has been studied for its potential applications in various fields due to its unique chemical and physical properties. FTP-DTB is of particular interest to researchers due to its ability to form stable complexes with other molecules, its low toxicity, and its potential to be used in a wide range of applications.
Applications De Recherche Scientifique
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in various fields, such as biochemistry, organic chemistry, and materials science. In biochemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a chelating agent to study the structure and function of proteins. In organic chemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in the synthesis of organic compounds. In materials science, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to make nanomaterials and to study the properties of materials.
Mécanisme D'action
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is able to form stable complexes with other molecules. It is able to interact with molecules through hydrogen-bonding, electrostatic interactions, and van der Waals forces. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also able to form complexes with metal ions, such as copper, zinc, and iron, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of reactive oxygen species. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to reduce the toxicity of certain drugs, such as cyclophosphamide, and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is able to form stable complexes with other molecules. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also non-toxic and has low volatility, which makes it suitable for use in a wide range of experiments. However, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has some limitations. It is not very soluble in water, and it can be difficult to remove from the reaction mixture.
Orientations Futures
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in a wide range of fields, and there are many future directions for research. These include the development of new methods for synthesizing 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the study of its effects on biochemical and physiological processes, the development of new applications for 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in materials science, and the exploration of its potential to reduce the toxicity of certain drugs. Additionally, researchers are exploring the potential of 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to be used as a chelating agent in the production of nanomaterials and its potential as an antioxidant.
Méthodes De Synthèse
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a two-step method. The first step involves the reaction of 2-fluoro-5-chloro-p-toluic acid (FCA) with 2-propanol in the presence of sodium hydroxide to form 2-fluoro-5-chloro-2-propanol (FCP). The second step involves the reaction of FCP with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTB) in the presence of an acid, such as hydrochloric acid, to form 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromo-5-fluoro-1-(propan-2-yl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound.", "Starting Materials": [ "2-bromo-5-fluoro-1-(propan-2-yl)benzene", "bis(pinacolato)diboron", "palladium catalyst", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 2-bromo-5-fluoro-1-(propan-2-yl)benzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
Numéro CAS |
2098216-18-1 |
Nom du produit |
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Formule moléculaire |
C15H22BFO2 |
Poids moléculaire |
264.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
